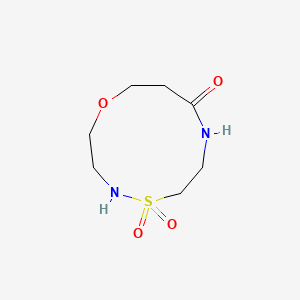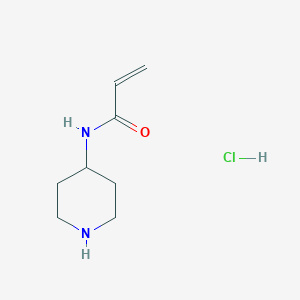
methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
R-COOH+CH3OH→R-COOCH3+H2O
In this case, the carboxylic acid precursor is 3-bromo-4,4-dimethoxybut-2-enoic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of 3-hydroxy-4,4-dimethoxybut-2-enoate.
Reduction: Formation of 3-bromo-4,4-dimethoxybut-2-enol.
Oxidation: Formation of 3-bromo-4,4-dimethoxybut-2-enoic acid.
Scientific Research Applications
Methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of fragrances and flavorings due to its ester functional group.
Mechanism of Action
The mechanism of action of methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The bromine atom can also participate in substitution reactions, altering the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-3-chloro-4,4-dimethoxybut-2-enoate
- Methyl (E)-3-iodo-4,4-dimethoxybut-2-enoate
- Methyl (E)-3-fluoro-4,4-dimethoxybut-2-enoate
Uniqueness
Methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H11BrO4 |
|---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
methyl (E)-3-bromo-4,4-dimethoxybut-2-enoate |
InChI |
InChI=1S/C7H11BrO4/c1-10-6(9)4-5(8)7(11-2)12-3/h4,7H,1-3H3/b5-4+ |
InChI Key |
MTURZEIBVGKKQT-SNAWJCMRSA-N |
Isomeric SMILES |
COC(/C(=C\C(=O)OC)/Br)OC |
Canonical SMILES |
COC(C(=CC(=O)OC)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-2-[(hydroxyimino)methyl]phenol](/img/structure/B13455633.png)










![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B13455688.png)
